8-Fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid
Overview
Description
8-Fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid is a quinoline derivative with a unique structure that includes a fluorine atom at the 8th position, a hydroxyl group at the 3rd position, a methyl group at the 2nd position, and a carboxylic acid group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditions For example, starting with 2-methyl-3-nitrobenzoic acid, the nitro group can be reduced to an amine, followed by cyclization with a suitable reagent to form the quinoline ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom at the 8th position can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 8-Fluoro-3-oxo-2-methylquinoline-4-carboxylic acid.
Reduction: 8-Fluoro-3-hydroxy-2-methylquinoline-4-methanol.
Substitution: 8-Methoxy-3-hydroxy-2-methylquinoline-4-carboxylic acid.
Scientific Research Applications
8-Fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
8-Fluoroquinoline-4-carboxylic acid: Lacks the hydroxyl and methyl groups, which may affect its chemical reactivity and biological activity.
3-Hydroxy-2-methylquinoline-4-carboxylic acid: Lacks the fluorine atom, which may reduce its binding affinity for certain targets.
2-Methylquinoline-4-carboxylic acid: Lacks both the fluorine and hydroxyl groups, which can significantly alter its properties.
Uniqueness
8-Fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and binding affinity, while the hydroxyl and carboxylic acid groups provide sites for further chemical modification.
Properties
IUPAC Name |
8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-5-10(14)8(11(15)16)6-3-2-4-7(12)9(6)13-5/h2-4,14H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFHKUPNCZJNOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=CC=C(C2=N1)F)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1565780-80-4 | |
Record name | 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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